4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid
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Overview
Description
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a bromine atom at the 4-position, a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, and a carboxylic acid group at the 3-position of the indole ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Bromination: The starting material, 1H-indole, undergoes bromination at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Protection: The brominated indole is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group at the nitrogen atom.
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 3-position. This can be achieved through a Vilsmeier-Haack reaction, where the intermediate is treated with a formylating agent like DMF and POCl3, followed by oxidation to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles through reactions like Suzuki-Miyaura cross-coupling.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Common Reagents and Conditions
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Oxidation/Reduction: Reagents like lithium aluminum hydride (LAH) for reduction and potassium permanganate (KMnO4) for oxidation are commonly employed.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: 4-Bromo-1H-indole-3-carboxylic acid.
Oxidation/Reduction: Corresponding alcohols or other oxidized products.
Scientific Research Applications
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of indole derivatives’ biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating various biochemical pathways. The bromine atom and Boc group can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-indole-3-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
1-(tert-Butoxycarbonyl)-1H-indole-3-carboxylic acid:
4-Bromo-1H-indole: Lacks both the Boc group and carboxylic acid, making it less versatile in synthesis.
Uniqueness
4-Bromo-1-(tert-butoxycarbonyl)-1H-indole-3-carboxylic acid is unique due to the combination of the bromine atom, Boc protecting group, and carboxylic acid. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-8(12(17)18)11-9(15)5-4-6-10(11)16/h4-7H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWBZXXPWAIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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